Methyl (1-propoxyethyl)carbamate
Description
Methyl (1-propoxyethyl)carbamate is a carbamate derivative characterized by a methyl carbamate group attached to a 1-propoxyethyl substituent. The propoxyethyl group likely enhances lipophilicity, influencing bioavailability and interaction with biological targets .
Properties
CAS No. |
185148-81-6 |
|---|---|
Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
methyl N-(1-propoxyethyl)carbamate |
InChI |
InChI=1S/C7H15NO3/c1-4-5-11-6(2)8-7(9)10-3/h6H,4-5H2,1-3H3,(H,8,9) |
InChI Key |
OCARNYDMVLJWIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(C)NC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (1-propoxyethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of methyl chloroformate with 1-propoxyethanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Another method involves the transcarbamoylation of primary and secondary alcohols with methyl carbamate in the presence of a tin catalyst. This reaction proceeds smoothly in toluene at elevated temperatures, producing the corresponding carbamates in good yields .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also involve purification steps such as distillation and recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl (1-propoxyethyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the carbamate can hydrolyze to form the corresponding alcohol and carbamic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carbonyl compounds.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 1-propoxyethanol and carbamic acid.
Oxidation: Corresponding carbonyl compounds.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (1-propoxyethyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential as a protective group for amines in peptide synthesis.
Medicine: Investigated for its role in drug design and as a potential prodrug to enhance bioavailability and stability of therapeutic agents.
Mechanism of Action
The mechanism of action of methyl (1-propoxyethyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes such as cholinesterases by forming a stable carbamoyl-enzyme complex. This inhibition prevents the breakdown of neurotransmitters, leading to prolonged nerve signal transmission. The compound’s ability to penetrate cell membranes and its stability contribute to its effectiveness in various applications .
Comparison with Similar Compounds
Teratogenicity and Carcinogenicity
- Ethyl carbamate and n-propyl carbamate are potent teratogens, causing fetal malformations in Syrian hamsters. Ethyl N-methylcarbamate is even more teratogenic than ethyl carbamate, whereas ethyl N,N-dimethylcarbamate lacks activity . This highlights the critical role of substituents: methylation at the carbamate nitrogen reduces teratogenicity, while hydroxylation (e.g., ethyl N-hydroxycarbamate) increases potency .
- Methyl carbamates, including Methyl (3-hydroxyphenyl)-carbamate (), are less associated with genotoxicity but may still pose risks depending on metabolic pathways .
Enzyme Inhibition and Therapeutic Potential
- Ethyl carbamates demonstrate acetylcholinesterase (AChE) inhibition, leading to neurotoxic effects similar to organophosphates . In contrast, benzyl methyl carbamates (e.g., compound 28 in ) show high selectivity for butyrylcholinesterase (BChE), with IC50 values comparable to galanthamine, a known Alzheimer’s drug .
- In antibiotic research, ethyl carbamate derivatives (e.g., Kf18 analogues in ) exhibit resistance-modifying activity against MRSA, with 8-fold improvements in efficacy over methyl carbamates. This suggests that ethyl groups enhance interactions with bacterial targets .
Regulatory and Application Differences
- Ethyl Carbamate: Regulated due to carcinogenicity; detected in fermented foods and beverages .
- Fentanyl Methyl Carbamate : A Schedule I compound in the U.S., restricted to forensic and research applications .
- This compound: While specific regulations are undocumented, its propoxyethyl group may place it in a distinct regulatory category compared to simpler carbamates.
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